molecular formula C23H24N2O4S B4965213 N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B4965213
M. Wt: 424.5 g/mol
InChI Key: NYEDFHCYGSFOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MMB or MMB-4, and it has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MMB-4 is not fully understood, but it is believed to work by binding to the mu-opioid receptor and activating it. This activation leads to the release of endorphins, which are natural painkillers produced by the body. MMB-4 may also have an effect on other neurotransmitter systems, such as the dopamine system, which is involved in reward and motivation.
Biochemical and Physiological Effects:
MMB-4 has been shown to have a wide range of biochemical and physiological effects. In addition to its pain-relieving properties, it has been shown to have anti-inflammatory and anti-nociceptive effects. It may also have an effect on the immune system, as it has been shown to reduce the production of pro-inflammatory cytokines. MMB-4 may also have an effect on mood and behavior, as it has been shown to increase locomotor activity and reduce anxiety in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using MMB-4 in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying this receptor system. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MMB-4 is that its effects may be difficult to interpret, as it has a wide range of biochemical and physiological effects that may be difficult to isolate.

Future Directions

There are several future directions for research on MMB-4. One area of interest is its potential as a pain management drug or as a treatment for opioid addiction. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Other potential areas of research include its effects on mood and behavior, as well as its potential as an anti-inflammatory or immunomodulatory agent.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, or MMB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its high affinity for the mu-opioid receptor makes it a useful tool for studying this receptor system, and its wide range of biochemical and physiological effects make it a promising candidate for further research in areas such as pain management and drug addiction. While there are limitations to using MMB-4 in lab experiments, its potential benefits make it an important area of study for future research.

Synthesis Methods

The synthesis of MMB-4 involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 4-methoxybenzyl chloride with 4-methyl-3-nitrobenzoic acid in the presence of a base such as potassium carbonate. This reaction produces 4-methoxybenzyl-4-methyl-3-nitrobenzoate, which is then reduced using hydrogen gas and a palladium catalyst to yield 4-methoxybenzyl-4-methyl-3-aminobenzoate. The final step involves the reaction of this compound with 2-methylphenylsulfonyl chloride in the presence of a base to produce MMB-4.

Scientific Research Applications

MMB-4 has been used in various scientific research applications, including studies on the opioid receptor system, pain management, and drug addiction. One study showed that MMB-4 has a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine. This suggests that MMB-4 may have potential as a pain management drug or as a treatment for opioid addiction.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16-6-4-5-7-21(16)25-30(27,28)22-14-19(11-8-17(22)2)23(26)24-15-18-9-12-20(29-3)13-10-18/h4-14,25H,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEDFHCYGSFOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

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